![molecular formula C26H23ClFN5O2 B2401133 N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1215657-12-7](/img/structure/B2401133.png)
N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H23ClFN5O2 and its molecular weight is 491.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the 1,2,4-oxadiazole moiety in its structure suggests a broad spectrum of biological effects, including anticancer and antimicrobial activities.
Chemical Structure
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Chloro and Fluoro Substituents | Enhances lipophilicity and binding affinity. |
Piperidine Ring | Provides a basic nitrogen atom contributing to pharmacological activity. |
Oxadiazole Moiety | Known for diverse biological properties including anticancer effects. |
Anticancer Properties
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. For instance, compounds containing this moiety have been shown to inhibit various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 15.63 μM .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15.63 | Induces apoptosis via p53 activation |
Compound B | A549 | 0.12 | Inhibits thymidylate synthase |
Compound C | HeLa | 2.41 | Disrupts DNA replication machinery |
The mechanism underlying the anticancer activity of the compound appears to involve multiple pathways:
- Apoptosis Induction : Activation of apoptotic pathways through p53 and caspase mechanisms.
- Enzyme Inhibition : Targeting specific enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at the G0-G1 phase, preventing further cell division .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial effects against various pathogens, indicating their potential as broad-spectrum agents . The specific activity against bacteria and fungi remains an area for further exploration.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Study on MCF-7 Cells : A recent study demonstrated that modifications in the oxadiazole ring enhanced cytotoxicity against MCF-7 cells with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- In Vivo Studies : Further evaluation in animal models is necessary to confirm the efficacy and safety profile of these compounds before clinical application.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide have shown percent growth inhibitions (PGIs) against various cancer cell lines, indicating their efficacy in targeting tumor cells. Specifically, a related compound exhibited PGIs of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells .
Antitubercular Activity
Research has also highlighted the potential of similar compounds in combating tuberculosis. The synthesis and biological evaluation of derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity. For example, certain derivatives demonstrated MIC values as low as 4 μg/mL against both drug-sensitive and rifampin-resistant strains . This suggests that modifications to the oxadiazole structure could enhance antitubercular efficacy.
Neuropharmacological Applications
The compound's structural features suggest potential neuropharmacological applications. Compounds with similar piperidine and oxadiazole moieties have been investigated for their effects on central nervous system disorders. Specifically, they may offer therapeutic benefits for conditions such as anxiety and depression due to their ability to interact with neurotransmitter systems .
Mechanistic Insights and Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its pharmacological profiles. Research indicates that modifications in the phenyl and oxadiazole rings can significantly influence biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance anticancer potency or alter selectivity towards specific cancer types .
Synthetic Pathways and Formulation Development
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the development of amorphous solid dispersions to improve solubility and bioavailability . Such formulations are critical for enhancing therapeutic efficacy and patient compliance.
Case Studies and Experimental Evaluations
Numerous studies have evaluated the biological activities of compounds related to this compound:
Eigenschaften
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN5O2/c27-22-15-20(28)9-8-19(22)16-30-25(34)18-10-13-33(14-11-18)24-21(7-4-12-29-24)26-31-23(32-35-26)17-5-2-1-3-6-17/h1-9,12,15,18H,10-11,13-14,16H2,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEMXHPEZPYHCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.